molecular formula C6H6BrF3O4 B15340594 a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

Cat. No.: B15340594
M. Wt: 279.01 g/mol
InChI Key: GLYKEIBJIMCBEJ-UHFFFAOYSA-N
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Description

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate is a chemical compound that belongs to the class of gamma-butyrolactones. Gamma-butyrolactones are five-membered lactone rings containing an ester functionality. This compound is characterized by the presence of bromine and trifluoroacetyl groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and trifluoroacetic anhydride under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form alpha-trifluoroacetyl-gamma-butyrolactone.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted gamma-butyrolactones, reduced lactones, and oxidized derivatives .

Scientific Research Applications

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate involves its reactivity with nucleophiles and electrophiles. The bromine and trifluoroacetyl groups play a crucial role in its chemical behavior. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Bromo-gamma-butyrolactone: Similar structure but lacks the trifluoroacetyl group.

    Alpha-Trifluoroacetyl-gamma-butyrolactone: Similar structure but lacks the bromine atom.

    Gamma-butyrolactone: The parent compound without any substituents.

Uniqueness

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate is unique due to the presence of both bromine and trifluoroacetyl groups, which impart distinct reactivity and properties. This makes it a valuable compound for various chemical transformations and applications .

Properties

Molecular Formula

C6H6BrF3O4

Molecular Weight

279.01 g/mol

IUPAC Name

3-bromo-3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate

InChI

InChI=1S/C6H4BrF3O3.H2O/c7-5(1-2-13-4(5)12)3(11)6(8,9)10;/h1-2H2;1H2

InChI Key

GLYKEIBJIMCBEJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(C(=O)C(F)(F)F)Br.O

Origin of Product

United States

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